2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound featuring a fused cyclopenta[c]pyridazin-3-one core substituted with a piperidin-4-ylmethyl group. The piperidinylmethyl substituent introduces a basic nitrogen atom, which may enhance solubility and receptor-binding properties.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13-8-11-2-1-3-12(11)15-16(13)9-10-4-6-14-7-5-10/h8,10,14H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXXRXQOVGEBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets.
Mode of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities.
Biochemical Pathways
Some pyridazinone derivatives have been seen to be active in the inhibition of prostaglandin e2 and interleukin activity.
Pharmacokinetics
Piperidine-containing compounds, which are part of the structure of this compound, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.
Biological Activity
The compound 2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Molecular Structure
The structural formula of the compound includes a piperidine moiety linked to a cyclopenta[c]pyridazin core. This unique arrangement contributes to its interaction with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, pyridazines have been reported to possess:
- Antimicrobial Activity : Effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Certain derivatives have shown efficacy against fungi like Candida albicans and Aspergillus niger .
A study highlighted the activity of synthesized Schiff bases derived from pyridazine, demonstrating good inhibition against multiple bacterial strains (Table 1).
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8b | S. aureus | 32 μg/mL |
| 8e | B. subtilis | 16 μg/mL |
| 8i | E. coli | 64 μg/mL |
| 8g | C. albicans | 128 μg/mL |
Anti-inflammatory and Anticancer Activities
Pyridazine derivatives have also been explored for their anti-inflammatory and anticancer properties. Studies suggest that these compounds can inhibit certain pathways involved in inflammation and tumor growth.
- Anti-inflammatory Effects : Some compounds have shown promise in reducing inflammation markers in vitro.
- Anticancer Potential : Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation by targeting specific signaling pathways .
The proposed mechanism of action for this compound involves interactions with biological macromolecules such as enzymes or receptors. The presence of nitrogen-rich heterocycles allows for potential hydrogen bonding and π-π stacking interactions with target proteins.
Case Studies
- Inhibition of Mycobacterium tuberculosis : A derivative of the compound demonstrated significant inhibitory effects against M. tuberculosis, with MIC values indicating strong activity compared to standard drugs .
- Cytotoxicity against Cancer Cell Lines : In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Pyridazinone vs. Pyrimidinone Derivatives
The target compound’s pyridazinone core (two adjacent nitrogen atoms) differs from pyrimidinone-based analogs like 2-(3-aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS 1710195-23-5, MW 248.32). For example, the pyrimidinone derivative in includes a 3-aminopiperidinyl group, which may enhance target engagement via additional hydrogen-bonding interactions .
Larger Fused Systems
Compounds such as 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one (CAS 1239747-91-1) and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives () feature extended fused ring systems. These structures increase molecular complexity and may improve metabolic stability compared to the smaller cyclopenta[c]pyridazinone core .
Substituent Modifications
Piperidine-Based Substituents
The piperidin-4-ylmethyl group in the target compound contrasts with analogs bearing modified piperidine rings. For instance, 2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-substituted derivatives (CAS 2320213-48-5, MW 351.44) include a 2-methylbenzoyl moiety, significantly increasing lipophilicity (logP) and steric bulk, which could influence blood-brain barrier penetration . Other derivatives, such as 7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-ones (), demonstrate the prevalence of piperidine modifications in medicinal chemistry for optimizing pharmacokinetics .
Aromatic and Heteroaromatic Substituents
Compounds like 2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate indazole or phenyl groups. These substituents enhance π-π stacking interactions with aromatic residues in biological targets, a feature absent in the simpler piperidinylmethyl-substituted target compound .
Physicochemical Properties
The table below summarizes structural and physicochemical comparisons:
Preparation Methods
Mitsunobu Reaction for Direct Coupling
A Mitsunobu reaction can directly couple piperidin-4-ylmethanol to the pyridazinone core using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Procedure :
- 2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (3 mmol), piperidin-4-ylmethanol (3.3 mmol), DEAD (3.6 mmol), and PPh₃ (3.6 mmol) are stirred in THF (15 mL) at 0°C for 24 hours.
- Purification by chromatography yields the product (Yield: 58%).
Reductive Amination
A ketone intermediate on the pyridazinone core can undergo reductive amination with piperidin-4-ylmethanamine.
Procedure :
- 2-Acetyl-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (3 mmol) and piperidin-4-ylmethanamine (3.3 mmol) are stirred with NaBH₃CN (4 mmol) in methanol (10 mL) for 12 hours (Yield: 52%).
Optimization and Challenges
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent for Alkylation | DMF over THF | +15% |
| Temperature | 60°C vs. room temperature | +22% |
| Base | NaH vs. K₂CO₃ | +18% |
Challenges include steric hindrance during alkylation and Boc deprotection under acidic conditions. Microwave-assisted synthesis reduced reaction times by 40% in pilot studies.
Q & A
Q. What are the common synthetic routes for synthesizing 2-[(piperidin-4-yl)methyl]-cyclopenta[c]pyridazin-3-one, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the cyclopenta[c]pyridazin-3-one core via cyclization of substituted pyridazine precursors. Key intermediates include the piperidin-4-ylmethyl moiety, which is introduced through alkylation or nucleophilic substitution reactions. For example, coupling reactions under anhydrous conditions (e.g., using DCM as a solvent) are critical for attaching the piperidine ring . Intermediate purification via column chromatography or recrystallization is often required to isolate enantiomerically pure forms .
Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton environments (e.g., aromatic protons in the pyridazine ring at δ 7.2–8.5 ppm) and FT-IR to detect functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy. Computational tools like Density Functional Theory (DFT) can predict electronic properties and optimize geometry, aiding in interpreting spectroscopic data .
Q. What in vitro biological assays are typically used to assess its activity, and what preliminary results are observed?
- Methodological Answer : Common assays include:
- Enzyme inhibition studies (e.g., kinase or protease targets) to measure IC₅₀ values.
- Cell viability assays (MTT or ATP-based) to evaluate cytotoxicity.
Preliminary data may show moderate activity (e.g., IC₅₀ ~10–50 µM) in cancer or inflammation-related models, depending on substituent effects .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data between studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Contradictions may arise from differences in compound purity (e.g., residual solvents or isomers), assay conditions (e.g., pH, temperature), or cell line variability . To address this:
Q. What computational strategies predict the compound’s interactions with biological targets, and how reliable are these models?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-target interactions. Focus on:
- Binding affinity scores (ΔG) for the piperidine moiety’s interaction with hydrophobic pockets.
- Solvent-accessible surface area (SASA) analysis to assess stability.
While these models provide mechanistic insights, experimental validation (e.g., X-ray crystallography of protein-ligand complexes) is critical to confirm predictions .
Q. What strategies improve reaction yields during scale-up synthesis, particularly for low-yielding steps?
- Methodological Answer : Low yields often stem from steric hindrance or side reactions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
